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Compound of Interest

N-(3-amino-2,6-
Compound Name:
dimethylphenyl)acetamide

Cat. No.: B133627

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted spectroscopic data for N-(3-
amino-2,6-dimethylphenyl)acetamide against experimentally obtained data for structurally
related analogs. This information is crucial for the characterization and quality control of this
compound in research and development settings.

Spectroscopic Data Comparison

Due to the limited availability of experimental spectra for N-(3-amino-2,6-
dimethylphenyl)acetamide, this guide utilizes predicted data from validated computational
models. These predictions are compared with the experimental data of two key analogs: N-
(2,6-dimethylphenyl)acetamide and 2-Chloro-N-(2,6-dimethylphenyl)acetamide. This
comparative approach allows for a robust interpretation of the spectroscopic features of the
target compound.

'H NMR Data
Solvent: CDCls
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Chemical Shift (6) ppm,

Compound Predicted/Experimental Multiplicity, Integration,
Assignment
~7.0-7.2 (m, 2H, Ar-H), ~6.7
N-(3-amino-2,6- (br s, 1H, NH), ~3.7 (br s, 2H,

dimethylphenyl)acetamide

Predicted

NH2), 2.1-2.3 (s, 6H, 2 X Ar-
CHs), 2.0-2.1 (s, 3H, COCHs)

N-(2,6-
dimethylphenyl)acetamide

Experimental

7.09 (s, 3H, Ar-H), 2.22 (s, 6H,
2 x Ar-CHs), 2.15 (s, 3H,
COCHs)

2-Chloro-N-(2,6-
dimethylphenyl)acetamide

Experimental

7.15 (m, 3H, Ar-H), 4.25 (s, 2H,
CH:Cl), 2.25 (s, 6H, 2 x Ar-
CH3)[1]

3C NMR Data

Solvent: CDCIz

Chemical Shift (6) ppm,

Compound Predicted/Experimental .
Assignment
~169 (C=0), ~145 (C-NH2),
_ ~135 (Ar-C), ~130 (Ar-C),
N-(3-amino-2,6-

dimethylphenyl)acetamide

Predicted

~128 (Ar-CH), ~125 (Ar-CH),
~118 (Ar-C), ~23 (COCHs),
~18 (Ar-CHs)

N-(2,6-
dimethylphenyl)acetamide

Experimental

168.9 (C=0), 135.5 (Ar-C),
128.4 (Ar-CH), 127.1 (Ar-C),
23.4 (COCHs), 18.3 (Ar-CHs)

2-Chloro-N-(2,6-
dimethylphenyl)acetamide

Experimental

164.5 (C=0), 135.1 (Ar-C),
132.4 (Ar-C), 128.7 (Ar-CH),
128.1 (Ar-CH), 43.1 (CH:Cl),
18.3 (Ar-CHs)[2]
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IR Data
Key Peaks (cm~*) and
Compound Predicted/Experimental Functional Group
Assignments
~3450-3300 (N-H stretch,
amine & amide), ~1660 (C=0
N-(3-amino-2,6-

Predicted
dimethylphenyl)acetamide

stretch, amide 1), ~1550 (N-H
bend, amide I1), ~1300 (C-N
stretch)

N-(2,6-

_ _ Experimental
dimethylphenyl)acetamide

3260 (N-H stretch), 1650 (C=0
stretch), 1535 (N-H bend)

2-Chloro-N-(2,6-

_ _ Experimental
dimethylphenyl)acetamide

3265 (N-H stretch), 1668 (C=0
stretch), 1540 (N-H bend), 770
(C-Cl stretch)[3]

Mass Spectrometry Data

Compound Predicted/Experimental

m/z, Interpretation

N-(3-amino-2,6- )
) ] Predicted
dimethylphenyl)acetamide

M+ = 178. Fragment ions: [M-
COCHs]*, [M-NHz]*, [M-CHs]*

N-(2,6-

) ) Experimental
dimethylphenyl)acetamide

M* = 163. Key fragment at m/z
121 ([M-COCHz]*)[4]

2-Chloro-N-(2,6-

] ] Experimental
dimethylphenyl)acetamide

M+ =197/199 (isotope
pattern). Fragments
corresponding to loss of Cl,
CH2Cl, and COCH:CI.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated
chloroform (CDCIs).

e Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:

[¢]

Acquire a one-dimensional proton spectrum.

o

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

[e]

Process the data with Fourier transformation, phase correction, and baseline correction.

o

Reference the spectrum to the residual solvent peak (CHCIs at 7.26 ppm).

e 13C NMR Acquisition:

[¢]

Acquire a one-dimensional carbon spectrum with proton decoupling.

[e]

Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.

o

Process the data similarly to the *H NMR spectrum.

[¢]

Reference the spectrum to the solvent peak (CDClIs at 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid
samples. Place a small amount of the powder directly on the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Collect the spectrum over a range of 4000-400 cm™2.

o

Perform a background scan prior to the sample scan.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample via a direct insertion probe or after separation by
Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

« lonization: Use Electron lonization (El) at 70 eV.

e Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's
molecular weight (e.g., m/z 40-300).

o Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm
the structure.

Visualizations
Chemical Structure and Numbering

Caption: Structure of N-(3-amino-2,6-dimethylphenyl)acetamide with atom numbering.

Spectroscopic Interpretation Workflow
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Spectroscopic Data Interpretation Workflow

Sample Preparation

Data Acquisition
(NMR, IR, MS)

Data Processing

Spectral Analysis
(Peak Picking, Integration)

Structure Elucidation
& Comparison

Final Report

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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